

Spectroscopic and Metabolic Profile of Isomaltulose Hydrate: A Technical Guide

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Compound of Interest		
Compound Name:	Isomaltulose hydrate	
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This technical guide provides a comprehensive overview of the spectroscopic data for **isomaltulose hydrate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also details the experimental protocols for acquiring such data and presents a visualization of its metabolic pathway, which is of significant interest in nutritional science and drug development due to its unique physiological properties.

Introduction to Isomaltulose

Isomaltulose (6-O- α -D-glucopyranosyl-D-fructose), also known by the trade name PalatinoseTM, is a natural disaccharide and an isomer of sucrose, found in honey and sugarcane extract.[1] Unlike sucrose, which has an α -1,2 glycosidic bond, isomaltulose possesses a more stable α -1,6 glycosidic linkage between the glucose and fructose units. This structural difference leads to a slower enzymatic hydrolysis in the human small intestine, resulting in a lower glycemic index (GI) of 32, compared to 67 for sucrose.[1] Its slow and sustained energy release makes it a valuable ingredient in food, beverages, and clinical nutrition products.[2]

Spectroscopic Data

The following sections present the available spectroscopic data for **isomaltulose hydrate**. The data is organized into tables for clarity and ease of comparison.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For disaccharides like isomaltulose, ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Data

A complete experimental dataset for the ¹H NMR of **isomaltulose hydrate**, including all chemical shifts and coupling constants, is not readily available in the public domain. However, analysis of related compounds and general principles of carbohydrate NMR suggest that the spectrum would exhibit complex multiplets in the 3.0-5.5 ppm region, corresponding to the protons of the glucose and fructose rings. The anomeric proton of the glucose unit is expected to appear as a doublet in the 4.5-5.5 ppm range.

¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for isomaltulose.



Atom No.	Predicted Chemical Shift (ppm)
1	102.98
2	101.39
3	84.90
4	81.65
5	78.04
6	77.90
7	75.31
8	73.85
9	72.37
10	70.73
11	66.82
12	63.48

Data Source: Human Metabolome Database (HMDB) - Predicted Spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **isomaltulose hydrate** is expected to show characteristic absorptions for hydroxyl and ether functional groups, typical for carbohydrates.



Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group
3600-3200 (broad)	O-H stretching	Hydroxyl groups (alcohol, water of hydration)
3000-2800	C-H stretching	Aliphatic C-H bonds
~1640	O-H bending	Water of hydration
1460-1350	C-H bending	Aliphatic C-H bonds
1150-1000	C-O stretching, C-O-C stretching	Alcohol and ether groups (pyranose and furanose rings)

Note: This table is based on general IR absorption frequencies for carbohydrates and not on a specific experimental spectrum of **isomaltulose hydrate**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **isomaltulose hydrate**, the expected molecular ion peak would correspond to the mass of the anhydrous molecule.

Parameter	Value
Molecular Formula	C12H22O11
Molecular Weight	342.30 g/mol
Expected [M+H]+	m/z 343.12
Expected [M+Na]+	m/z 365.10
Expected [M-H] ⁻	m/z 341.10

Fragmentation Pattern

Detailed experimental fragmentation data for isomaltulose is not readily available. However, in Electrospray Ionization (ESI-MS/MS), disaccharides typically fragment through the cleavage of the glycosidic bond, resulting in fragment ions corresponding to the individual monosaccharide



units (glucose and fructose, m/z 163 for the dehydrated fragment and m/z 181 for the hydrated fragment) and further cross-ring cleavages.[3][4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **isomaltulose hydrate**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of isomaltulose hydrate in 0.5-0.7 mL of deuterium oxide (D₂O). A small amount of a reference standard such as DSS or TSP can be added for chemical shift calibration.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a 30° or 90° pulse angle, a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Solvent suppression techniques may be necessary to attenuate the residual HOD signal.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.
- 2D NMR (HSQC, COSY, HMBC): For complete structural assignment, 2D NMR experiments are essential to establish proton-carbon and proton-proton correlations.[5]

IR Spectroscopy

- Sample Preparation: For solid-state analysis, the KBr pellet method or Attenuated Total
 Reflectance (ATR) can be used. For the KBr method, a small amount of isomaltulose
 hydrate is ground with dry potassium bromide and pressed into a thin pellet. For ATR, the
 sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.



• Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

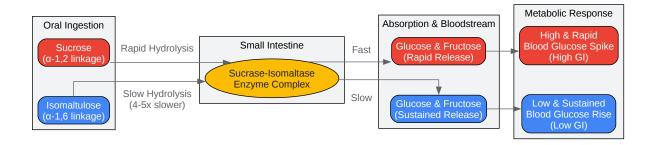
Mass Spectrometry

- Sample Preparation: A dilute solution of **isomaltulose hydrate** is prepared in a suitable solvent system, such as water/acetonitrile or water/methanol, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS) for sample introduction and separation.[6]
- Data Acquisition:
 - Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to detect the molecular ions (e.g., [M+H]+, [M+Na]+).
 - Tandem MS (MS/MS): The molecular ion of interest is isolated and fragmented by collision-induced dissociation (CID) to generate a fragmentation spectrum, which aids in structural confirmation.

Metabolic Pathway Visualization

The key difference between isomaltulose and sucrose lies in their digestion and absorption, which has significant metabolic consequences. The following diagram illustrates this comparative workflow.





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Comparative digestion and metabolic response of sucrose vs. isomaltulose.

This workflow highlights that while both sugars are fully digested to glucose and fructose, the rate of this process is significantly different. The rapid hydrolysis of sucrose leads to a sharp increase in blood glucose and insulin levels. In contrast, the slow breakdown of isomaltulose provides a more sustained release of energy, resulting in a lower and more stable blood glucose response, which is beneficial for metabolic health.

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